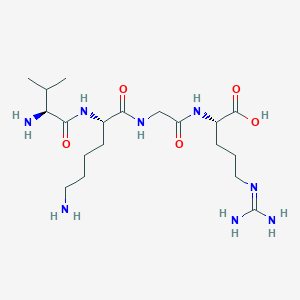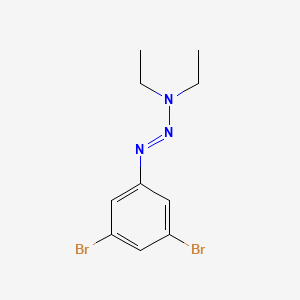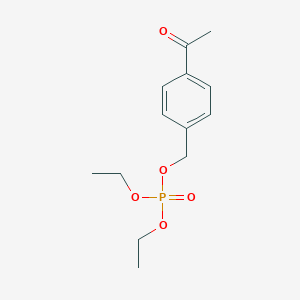![molecular formula C21H34O4 B12555181 Benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester CAS No. 158937-05-4](/img/structure/B12555181.png)
Benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester: is an organic compound with the molecular formula C21H34O4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group, and the para position of the benzene ring is substituted with a 2-(decyloxy)ethoxy group. This compound is known for its unique chemical structure, which imparts specific physical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester typically involves the esterification of 4-[2-(decyloxy)ethoxy]benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-[2-(decyloxy)ethoxy]benzoic acid.
Reduction: Formation of 4-[2-(decyloxy)ethoxy]benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
科学研究应用
Chemistry: Benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions between esters and biological macromolecules. It serves as a model compound to investigate the metabolism and biotransformation of esters in living organisms.
Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable complexes with various drugs. It can enhance the solubility and bioavailability of poorly soluble drugs.
Industry: In the industrial sector, this compound is used as a plasticizer in the production of polymers and resins. It improves the flexibility and durability of plastic materials.
作用机制
The mechanism of action of benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular components. The compound may also modulate signaling pathways by binding to receptors or enzymes, leading to changes in cellular functions.
相似化合物的比较
Ethyl 4-ethoxybenzoate: Similar in structure but lacks the 2-(decyloxy)ethoxy group.
Ethyl 4-methoxybenzoate: Contains a methoxy group instead of the 2-(decyloxy)ethoxy group.
Ethyl 4-hydroxybenzoate: Contains a hydroxyl group instead of the 2-(decyloxy)ethoxy group.
Uniqueness: Benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester is unique due to the presence of the long-chain 2-(decyloxy)ethoxy group, which imparts distinct physical and chemical properties. This structural feature enhances its solubility in organic solvents and its ability to interact with hydrophobic environments, making it valuable in various applications.
属性
CAS 编号 |
158937-05-4 |
|---|---|
分子式 |
C21H34O4 |
分子量 |
350.5 g/mol |
IUPAC 名称 |
ethyl 4-(2-decoxyethoxy)benzoate |
InChI |
InChI=1S/C21H34O4/c1-3-5-6-7-8-9-10-11-16-23-17-18-25-20-14-12-19(13-15-20)21(22)24-4-2/h12-15H,3-11,16-18H2,1-2H3 |
InChI 键 |
QQBMZOKFBHPLRV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOCCOC1=CC=C(C=C1)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine](/img/structure/B12555104.png)
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555110.png)
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole](/img/structure/B12555115.png)
![3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12555117.png)


![Acetic acid;(2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl)methanol](/img/structure/B12555148.png)
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555152.png)
![[Methylenedi(2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12555160.png)

![[(Anthracen-2-yl)methylidene]propanedinitrile](/img/structure/B12555170.png)
![2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate](/img/structure/B12555180.png)
![Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B12555193.png)

